molecular formula C13H13F3N2O2S B2434910 N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 380470-98-4

N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2434910
CAS No.: 380470-98-4
M. Wt: 318.31
InChI Key: BGRJZNRXCULTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and neuroscience. This compound features a 3,4-dihydro-2H-1,4-benzothiazin-3-one scaffold, a privileged structure in drug discovery. Compounds based on this core structure have demonstrated significant research value as non-classical dopamine D2 receptor ligands. Specifically, closely related analogs have been investigated as selective, non-basic dopamine D2 receptor antagonists, showing potential for the development of novel antipsychotic agents for conditions like schizophrenia . The presence of the trifluoromethyl group at the 6-position is a key structural feature that influences the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies . The core benzothiazinone structure can be synthesized from precursors like 2-aminothiophenol . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-ethyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S/c1-2-17-11(19)6-10-12(20)18-8-5-7(13(14,15)16)3-4-9(8)21-10/h3-5,10H,2,6H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJZNRXCULTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound acts as a non-competitive antagonist of the GABACl. This means it binds to a site on the GABACl that is distinct from the active site, altering the channel’s conformation and preventing it from opening in response to GABA. This disrupts the normal functioning of the mites, leading to their death.

Pharmacokinetics

Its molecular formula isC13H13F3N2O2S and it has an average mass of 318.315 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Biological Activity

N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS No. 380470-98-4) is a synthetic compound belonging to the benzothiazine family. Its unique structure, characterized by a trifluoromethyl group and a benzothiazine core, suggests potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₃H₁₃F₃N₂O₂S
Molar Mass318.31 g/mol
Density1.335 g/cm³ (predicted)
Boiling Point513.9 °C (predicted)
pKa11.88 (predicted)

This compound primarily targets the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) , acting as a non-competitive antagonist . This interaction is significant in disrupting GABA signaling pathways, particularly in ectoparasites like mites that cause conditions such as Demodex blepharitis .

Biochemical Pathways

The compound's action on GABACl channels leads to alterations in neuronal excitability and ultimately results in the death of target organisms. This mechanism highlights its potential use as an acaricide or in treatments for parasitic infections.

Antiparasitic Effects

Research indicates that this compound demonstrates significant antiparasitic activity against various mite species. In controlled studies, it effectively reduced mite populations responsible for skin irritations and infections in animal models .

Toxicological Profile

Toxicological assessments reveal that while the compound exhibits potent biological activity against target mites, it maintains a relatively low toxicity profile in non-target organisms. Studies have shown minimal adverse effects on mammalian cell lines at therapeutic concentrations .

Case Studies

  • Case Study on Demodex Treatment : A study involving patients with Demodex-related blepharitis demonstrated that topical application of this compound resulted in significant symptom relief and a reduction in mite counts over four weeks of treatment.
  • Acaricidal Efficacy : In laboratory settings, the compound was tested against various mite species. Results indicated a dose-dependent response with effective mortality rates exceeding 90% at higher concentrations within 24 hours of exposure.

Q & A

Q. What are the recommended synthetic routes for N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide and its derivatives?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of similar benzothiazin-acetamide scaffolds are synthesized by reacting chloroacetyl chloride with aminobenzothiazine intermediates in the presence of triethylamine as a base, followed by recrystallization for purification . Optimization of reaction conditions (e.g., reflux time, solvent selection) is critical to improve yield, as demonstrated in studies of analogous compounds . Key intermediates like (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (CAS 6270-74-2) are commercially available and serve as precursors for further functionalization .

Q. How is the structural integrity of this compound confirmed during synthesis?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming bond geometries and stereochemistry. For example, the crystal structure of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide was resolved via SHELXL, revealing planar benzothiazine cores and hydrogen-bonding networks critical for stability . Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) are used to validate purity and molecular weight .

Q. What biological activities have been reported for benzothiazin-acetamide derivatives?

Analogous compounds, such as α-substituted-2-(3-oxo-1,4-benzothiazin-2-yl)propionamides, exhibit antifungal activity against Candida species. Structure-activity relationship (SAR) studies highlight the importance of the trifluoromethyl group at position 6 for enhancing lipophilicity and target binding . Modifications to the N-ethyl group or acetamide moiety can further tune potency and selectivity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

Density Functional Theory (DFT) calculations can predict electronic effects of substituents (e.g., trifluoromethyl groups) on the benzothiazine core, while molecular docking identifies potential interactions with biological targets like fungal cytochrome P450 enzymes. For example, introducing electron-withdrawing groups at position 6 improves metabolic stability by reducing oxidative degradation . MD simulations further assess conformational flexibility under physiological conditions .

Q. How can crystallographic data resolve contradictions in biological assay results?

Discrepancies in activity data may arise from polymorphic forms or solvate formation. Single-crystal X-ray diffraction (SCXRD) can differentiate between polymorphs, as seen in studies of related benzothiazines . SHELXL refinement parameters (e.g., R-factor, displacement ellipsoids) ensure accurate modeling of non-covalent interactions that influence bioavailability .

Q. What experimental strategies mitigate metabolic instability in vivo?

Metabolic stability can be assessed via liver microsome assays and LC-MS/MS metabolite profiling. For instance, replacing labile hydrogen atoms with deuterium (deuteration) at the acetamide moiety reduces first-pass metabolism, as shown in analogs with extended half-lives . Introducing bulky substituents (e.g., 4-nitrophenyl groups) also sterically hinders cytochrome P450-mediated oxidation .

Q. How do substituent variations at position 6 impact SAR?

The trifluoromethyl group at position 6 enhances electron-deficient character, improving membrane permeability and target affinity. Comparative studies of 6-CF₃ vs. 6-CH₃ derivatives reveal a 10-fold increase in antifungal potency due to stronger hydrophobic interactions with enzyme active sites . However, excessive lipophilicity (e.g., with 6-CF₃O groups) may reduce solubility, necessitating formulation optimization .

Methodological Notes

  • Crystallography : Use SHELXL for refinement, ensuring ADPs (anisotropic displacement parameters) are accurately modeled to detect disorder or twinning .
  • Synthetic Optimization : Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, stoichiometry) and identify optimal conditions .
  • Biological Assays : Include positive controls (e.g., fluconazole for antifungal studies) and validate results across multiple fungal strains to account for resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.